molecular formula C14H16Cl2N2O4 B2370083 4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid CAS No. 540764-03-2

4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid

Cat. No.: B2370083
CAS No.: 540764-03-2
M. Wt: 347.19
InChI Key: VSBFLSMLPGGPQJ-UHFFFAOYSA-N
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Description

4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid is a synthetic organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group, an amino group, a morpholino group, and a butanoic acid moiety, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid typically involves the following steps:

    Formation of the dichlorophenyl intermediate: The starting material, 2,5-dichloroaniline, undergoes a reaction with a suitable acylating agent to form the 2,5-dichlorophenyl intermediate.

    Introduction of the morpholino group: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholino group.

    Formation of the butanoic acid moiety:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2,5-Dichlorophenyl)amino)-2-morpholino-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(2,5-dichloroanilino)-2-morpholin-4-yl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O4/c15-9-1-2-10(16)11(7-9)17-13(19)8-12(14(20)21)18-3-5-22-6-4-18/h1-2,7,12H,3-6,8H2,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBFLSMLPGGPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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